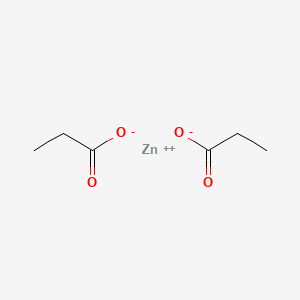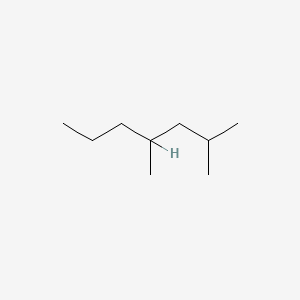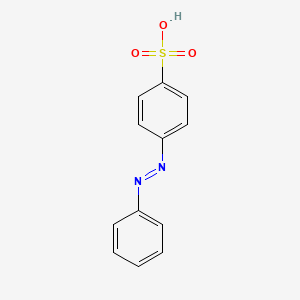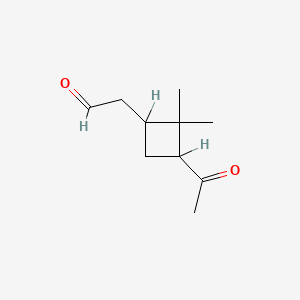
10H-Quindoline-3,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Quindoline-3,8-diamine is a heterocyclic aromatic compound with the chemical formula C15H12N4. It is a derivative of quindoline, which is known for its interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline-3,8-diamine typically involves the modification of the Pfitzinger quinoline reaction. This method includes the reaction between isatin and O,N-diacetylindoxyl to afford quindoline-11-carboxylic acid, which is then decarboxylated to yield quindoline. The overall yield of this process is approximately 71% . Another method involves the Heck reaction, which has been used to prepare derivatives of quindoline with a yield of 70% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Quindoline-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents onto the quindoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quindoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of alkylated or halogenated quindoline compounds .
Wissenschaftliche Forschungsanwendungen
10H-Quindoline-3,8-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 10H-Quindoline-3,8-diamine involves its interaction with molecular targets such as DNA and proteins. For example, it has been shown to stabilize G-quadruplex structures in the promoter region of the c-MYC gene, leading to the repression of c-MYC expression. This mechanism is particularly relevant in its anticancer activity, as c-MYC is a well-known oncogene .
Vergleich Mit ähnlichen Verbindungen
Quindoline: A closely related compound with similar pharmacological properties.
Quinoxalines: These compounds are 1,4-diazines with widespread occurrence in nature and valuable scaffolds in organic synthesis.
Quinolin-8-amines: Isomerically related to quindoline and valuable in organic synthesis.
Uniqueness: 10H-Quindoline-3,8-diamine is unique due to its specific substitution pattern and the resulting electronic properties.
Eigenschaften
IUPAC Name |
10H-indolo[3,2-b]quinoline-3,8-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJCEYHNPBHQOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327755 |
Source


|
| Record name | 10H-Quindoline-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-27-1 |
Source


|
| Record name | 10H-Quindoline-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Lyso GlcCer-[13C6]](/img/structure/B1204441.png)









